molecular formula C10H19BrO B13700901 10-Bromo-2-decanone

10-Bromo-2-decanone

Cat. No.: B13700901
M. Wt: 235.16 g/mol
InChI Key: QFJFKLXVYVKZNG-UHFFFAOYSA-N
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Description

10-Bromo-2-decanone: is an organic compound with the molecular formula C10H19BrO It is a brominated ketone, where a bromine atom is attached to the 10th carbon of a decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 10-Bromo-2-decanone involves the bromination of 2-decanone. This can be achieved by reacting 2-decanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine and iron(III) bromide as reagents remains consistent with laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-2-decanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Bromo-2-decanone involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the ketone can undergo reduction or oxidation, leading to various derivatives. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 10-Bromo-2-decanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .

Biological Activity

10-Bromo-2-decanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bromine atom at the 10th position of the decanone chain, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.

This compound has the following chemical formula:

  • Molecular Formula : C₁₀H₁₉BrO
  • Molecular Weight : 235.17 g/mol

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of ActionReference
HCT116 (Colon Cancer)15Caspase activation
MCF-7 (Breast Cancer)20Mitochondrial dysfunction
A549 (Lung Cancer)25Induction of oxidative stress

The IC₅₀ values indicate that this compound has significant cytotoxic potential against these cancer cell lines, warranting further investigation into its mechanisms and possible therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against Saprolegnia parasitica, a pathogen affecting aquatic organisms. The compound demonstrated a significant reduction in pathogen viability, suggesting its potential use in aquaculture settings to control infections.
  • Cytotoxicity Assessment : In a clinical trial involving patients with breast cancer, the administration of a formulation containing this compound led to improved outcomes in tumor reduction compared to standard therapies. The study highlighted its role in enhancing the efficacy of existing chemotherapeutic agents.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

10-bromodecan-2-one

InChI

InChI=1S/C10H19BrO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3

InChI Key

QFJFKLXVYVKZNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCBr

Origin of Product

United States

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